molecular formula C9H16Cl2Si B11883438 (Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane

(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane

Cat. No.: B11883438
M. Wt: 223.21 g/mol
InChI Key: NLHSKAODZBMJCF-IHWYPQMZSA-N
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Description

(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a cyclooctene ring, and a methyl group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane typically involves the reaction of cyclooctene with a chlorosilane reagent under controlled conditions. One common method is the hydrosilylation of cyclooctene using dichloromethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Silane derivatives with various functional groups.

    Oxidation Reactions: Silanols and siloxanes.

    Reduction Reactions: Reduced silane compounds with different substituents.

Scientific Research Applications

(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules for imaging and labeling studies.

    Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-heteroatom bonds. The compound’s unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Trichloro(cyclooct-4-en-1-yl)silane: Similar structure but with three chlorine atoms instead of two.

    Cyclooct-4-en-1-yltrimethylsilane: Contains a trimethylsilyl group instead of dichloromethylsilyl.

    Cyclooct-4-en-1-ylmethanol: Features a hydroxyl group instead of a silane group.

Uniqueness

(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane is unique due to its combination of a cyclooctene ring and a dichloromethylsilane group. This structure imparts distinct reactivity and makes it suitable for specific applications in synthetic chemistry and material science.

Properties

Molecular Formula

C9H16Cl2Si

Molecular Weight

223.21 g/mol

IUPAC Name

dichloro-[(4Z)-cyclooct-4-en-1-yl]-methylsilane

InChI

InChI=1S/C9H16Cl2Si/c1-12(10,11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3/b3-2-

InChI Key

NLHSKAODZBMJCF-IHWYPQMZSA-N

Isomeric SMILES

C[Si](C1CCC/C=C\CC1)(Cl)Cl

Canonical SMILES

C[Si](C1CCCC=CCC1)(Cl)Cl

Origin of Product

United States

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